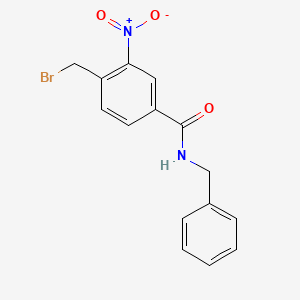
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a bromomethyl group, and a nitro group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(bromomethyl)-3-nitrobenzamide typically involves the bromination of a benzyl derivative followed by nitration and subsequent amidation. One common method includes the following steps:
Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form benzyl bromide.
Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the reaction of the nitrated brominated compound with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Reduction: Formation of N-Benzyl-4-(aminomethyl)-3-nitrobenzamide.
Oxidation: Formation of N-Benzyl-4-(carboxymethyl)-3-nitrobenzamide.
科学研究应用
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its anti-inflammatory properties, particularly in the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-Benzyl-4-(bromomethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Anti-Inflammatory Activity: The compound inhibits the production of IL-6 and PGE2 by interfering with the signaling pathways activated by lipopolysaccharides (LPS) in human gingival fibroblasts
Molecular Targets: The primary targets include enzymes and receptors involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
相似化合物的比较
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-Benzyl-4-bromo-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group, leading to different chemical reactivity and biological activity.
N-Benzyl-4-sulfamoyl-benzamide: Contains a sulfamoyl group, which imparts different pharmacological properties and mechanisms of action.
属性
CAS 编号 |
55715-02-1 |
|---|---|
分子式 |
C15H13BrN2O3 |
分子量 |
349.18 g/mol |
IUPAC 名称 |
N-benzyl-4-(bromomethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c16-9-13-7-6-12(8-14(13)18(20)21)15(19)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19) |
InChI 键 |
OLCWGNFSGMFPMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



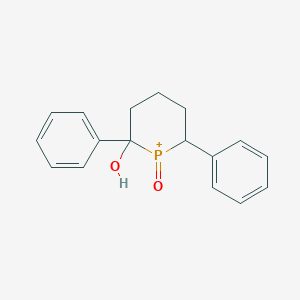
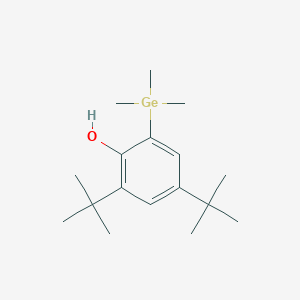
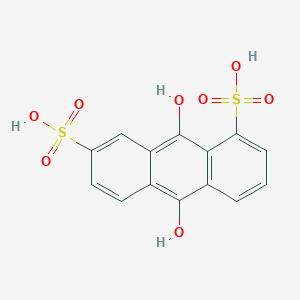
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)

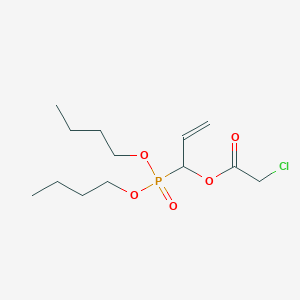
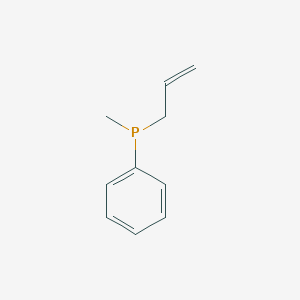
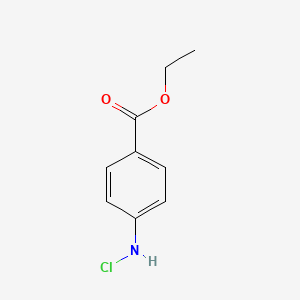


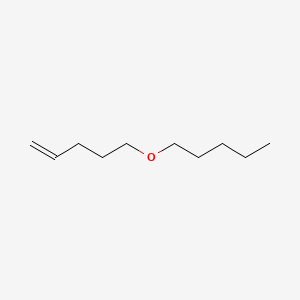
methylsulfanium chloride](/img/structure/B14630372.png)
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
